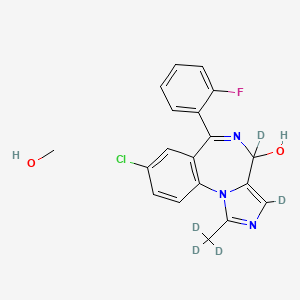

4-Hydroxy Midazolam-d5 Methanoate

Description

4-Hydroxy Midazolam-d5 Methanoate is a stable isotope-labeled analog of midazolam, a benzodiazepine primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. This deuterated compound (deuterium atoms replacing hydrogen at five positions) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying midazolam and its metabolites in pharmacokinetic studies . Its structure includes a methanoate group and a hydroxy substitution at the 4-position of the benzodiazepine core, enhancing its utility in analytical workflows by minimizing interference from endogenous compounds .

Properties

CAS No. |

1276584-44-1 |

|---|---|

Molecular Formula |

C19H17ClFN3O2 |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

8-chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol |

InChI |

InChI=1S/C18H13ClFN3O.CH4O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16;1-2/h2-9,18,24H,1H3;2H,1H3/i1D3,9D,18D; |

InChI Key |

KLHSWXKIEJJJAJ-UBXIXORVSA-N |

SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F.CO |

Isomeric SMILES |

[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O.CO |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F.CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Deuterated Internal Standards

Table 2: Impact of Hydroxy Substitution on Bioactivity

Research Findings and Implications

- Analytical Precision: this compound improves LC-MS/MS accuracy (QC results: CV <10% for CYP3A4 assays) compared to non-deuterated analogs .

- Pharmacokinetic Relevance : Deuterated standards mitigate matrix effects in human hepatocyte studies, critical for assessing CYP3A4 induction/inhibition .

- Structural Insights: The 4-hydroxy-methanoate group enhances solubility in acetonitrile-based mobile phases, reducing column fouling .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Hydroxy Midazolam-d5 Methanoate in biological matrices?

- Methodology : Use solid-phase extraction (SPE) with Waters Oasis HLB cartridges for sample cleanup, followed by LC-MS/MS for detection. Optimize SPE loading and elution solvents (e.g., methanol or acetonitrile) to enhance recovery rates. Include deuterated internal standards (e.g., 4-Hydroxy Midazolam-d5) to correct for matrix effects and ionization variability .

- Key Parameters : Validate linearity (1–100 nM range), precision (CV <15%), and accuracy (85–115% recovery) using calibration standards prepared in Tris-HCl buffer (pH 7.4) with rat brain microsomes/mitochondria as matrices .

Q. How should calibration standards and quality control (QC) samples be prepared for this compound assays?

- Protocol : Dilute primary stock solutions (1 mg/mL in methanol or DMSO) to working concentrations (10–1000 nM). Prepare calibration curves in biological matrices (e.g., brain microsomes) spiked with 0.25 mg/mL protein and 20 mM MgCl₂. Include QC samples at low (3 nM), mid (30 nM), and high (80 nM) concentrations to monitor assay reproducibility .

- Internal Standards : Use 1'-Hydroxy Midazolam-d5 and 4-Hydroxy Midazolam-d5 at 10 nM final concentration for isotope dilution .

Advanced Research Questions

Q. How can metabolic stability studies for this compound be designed to assess CYP3A4/5 activity?

- Experimental Design : Incubate the compound with primary human hepatocytes or liver microsomes. Use a CYP cocktail assay with stable isotope-labeled substrates (e.g., midazolam-d5) to simultaneously monitor CYP3A4/5, CYP2C9, and CYP2D6 activities. Quantify metabolites via LC-MS/MS with deuterated internal standards to minimize cross-talk .

- Data Interpretation : Calculate intrinsic clearance (CLint) using Michaelis-Menten kinetics. Compare results to parent midazolam to evaluate deuterium isotope effects on metabolism .

Q. What strategies optimize the synthesis of this compound and its analogs?

- Synthesis Insights : Adapt midazolam synthesis routes (e.g., Scheme 5 in ) by substituting precursors with deuterated analogs at the 4-hydroxy position. Purify intermediates via SPE or crystallization (e.g., using ethanol/ether) to remove unreacted 2-fluorobenzoyl chloride derivatives .

- Yield Improvement : Optimize reaction time and catalysts (e.g., DDQ for oxidation) to enhance tricyclic system formation. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers address discrepancies in pharmacokinetic data for this compound across laboratories?

- Troubleshooting :

- Matrix Effects : Compare recovery rates in brain microsomes vs. mitochondria; adjust protein concentrations to standardize results .

- Enzymatic Hydrolysis : Validate β-glucuronidase/arylsulfatase incubation time (e.g., 2–4 hours at 37°C) to ensure complete deconjugation of glucuronidated metabolites .

- Cross-Contamination : Use orthogonal methods (e.g., high-resolution MS) to distinguish 4-hydroxy from 1'-hydroxy metabolites, which may co-elute in some LC conditions .

Q. What role does this compound play in assessing blood-brain barrier (BBB) penetration?

- Experimental Approach : Administer the compound intravenously in rodent models and quantify brain-to-plasma ratios using LC-MS/MS. Normalize data to internal standards and account for residual blood contamination via hemoglobin absorbance assays .

- Advanced Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict BBB permeability, incorporating logP values and protein binding data from rat brain microsome studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.